![molecular formula C31H30O11 B13074517 (15-Acetyloxy-14-hydroxy-18,19-dimethoxy-13,14-dimethyl-20-oxo-3,6,8-trioxapentacyclo[9.9.1.01,16.04,21.05,9]henicosa-4(21),5(9),10,16,18-pentaen-12-yl) benzoate](/img/structure/B13074517.png)
(15-Acetyloxy-14-hydroxy-18,19-dimethoxy-13,14-dimethyl-20-oxo-3,6,8-trioxapentacyclo[9.9.1.01,16.04,21.05,9]henicosa-4(21),5(9),10,16,18-pentaen-12-yl) benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (15-Acetyloxy-14-hydroxy-18,19-dimethoxy-13,14-dimethyl-20-oxo-3,6,8-trioxapentacyclo[9.9.1.01,16.04,21.05,9]henicosa-4(21),5(9),10,16,18-pentaen-12-yl) benzoate is a complex organic molecule belonging to the class of hydrolyzable tannins This compound is characterized by its intricate pentacyclic structure, which includes multiple functional groups such as acetyloxy, hydroxy, methoxy, and benzoate moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (15-Acetyloxy-14-hydroxy-18,19-dimethoxy-13,14-dimethyl-20-oxo-3,6,8-trioxapentacyclo[9.9.1.01,16.04,21.05,9]henicosa-4(21),5(9),10,16,18-pentaen-12-yl) benzoate typically involves multi-step organic synthesis. The process begins with the preparation of the core pentacyclic structure, followed by the introduction of various functional groups through selective reactions. Key steps may include:
Formation of the Pentacyclic Core: This step involves cyclization reactions to form the pentacyclic framework. Reagents such as strong acids or bases, and catalysts like palladium or platinum, may be used to facilitate these cyclizations.
Functional Group Introduction: The acetyloxy, hydroxy, methoxy, and benzoate groups are introduced through reactions such as esterification, hydroxylation, methylation, and acylation. Common reagents include acetic anhydride, methanol, and benzoic acid derivatives.
Purification: The final compound is purified using techniques like column chromatography, recrystallization, or high-performance liquid chromatography (HPLC) to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing efficient purification processes. Continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methoxy groups. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions may target the carbonyl group, converting it to a hydroxyl group. Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: The benzoate group can participate in nucleophilic substitution reactions, where nucleophiles replace the benzoate moiety. Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are common.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.
Reduction: NaBH₄ in methanol, LiAlH₄ in ether.
Substitution: NaOMe in methanol, KOtBu in tert-butanol.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or ethers.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding complex organic reactions and mechanisms.
Biology
In biological research, the compound’s interactions with biomolecules are of interest. It may be used to study enzyme inhibition, protein binding, and cellular uptake mechanisms.
Medicine
Medically, the compound could have potential as a therapeutic agent. Its structural features suggest it might interact with specific biological targets, making it a candidate for drug development.
Industry
Industrially, the compound’s properties could be harnessed in the development of new materials, such as polymers or coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which (15-Acetyloxy-14-hydroxy-18,19-dimethoxy-13,14-dimethyl-20-oxo-3,6,8-trioxapentacyclo[9.9.1.01,16.04,21.05,9]henicosa-4(21),5(9),10,16,18-pentaen-12-yl) benzoate exerts its effects involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s functional groups enable it to form hydrogen bonds, hydrophobic interactions, and covalent bonds with these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (12-Acetyloxy-14-hydroxy-18,19-dimethoxy-13,14-dimethyl-20-oxo-3,6,8-trioxapentacyclo[9.9.1.01,16.04,21.05,9]henicosa-4(21),5(9),10,16,18-pentaen-15-yl) 2-methylbut-2-enoate
- 15-(Acetyloxy)-14-hydroxy-18,19-dimethoxy-13,14-dimethyl-20-oxo-3,6,8-trioxapentacyclo[9.9.1.0¹,¹⁶.0⁴,²¹.0⁵,⁹]Henicosa-4(21),5(9),10,16,18-pentaen-12-yl 3-phenylprop-2-enoate
Uniqueness
The uniqueness of (15-Acetyloxy-14-hydroxy-18,19-dimethoxy-13,14-dimethyl-20-oxo-3,6,8-trioxapentacyclo[9.9.1.01,16.04,21.05,9]henicosa-4(21),5(9),10,16,18-pentaen-12-yl) benzoate lies in its specific arrangement of functional groups and the resulting chemical reactivity. Compared to similar compounds, it may exhibit distinct biological activities and chemical behaviors, making it a valuable subject for further research and application development.
Properties
Molecular Formula |
C31H30O11 |
|---|---|
Molecular Weight |
578.6 g/mol |
IUPAC Name |
(15-acetyloxy-14-hydroxy-18,19-dimethoxy-13,14-dimethyl-20-oxo-3,6,8-trioxapentacyclo[9.9.1.01,16.04,21.05,9]henicosa-4(21),5(9),10,16,18-pentaen-12-yl) benzoate |
InChI |
InChI=1S/C31H30O11/c1-15-23(42-29(34)17-9-7-6-8-10-17)18-11-21-24(40-14-39-21)26-22(18)31(13-38-26)19(28(30(15,3)35)41-16(2)32)12-20(36-4)25(37-5)27(31)33/h6-12,15,23,28,35H,13-14H2,1-5H3 |
InChI Key |
OBZPUOIODMKKHB-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C2=CC3=C(C4=C2C5(CO4)C(=CC(=C(C5=O)OC)OC)C(C1(C)O)OC(=O)C)OCO3)OC(=O)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


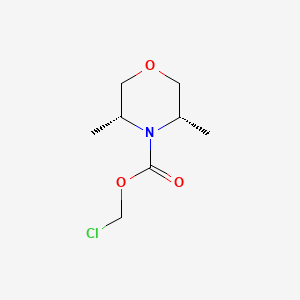
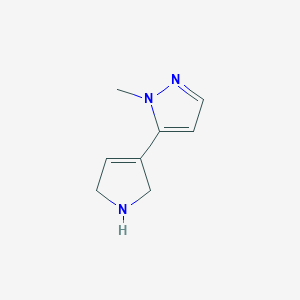

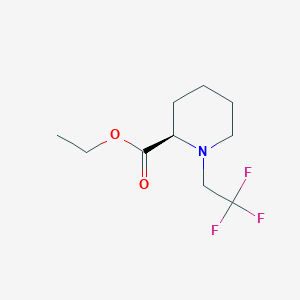
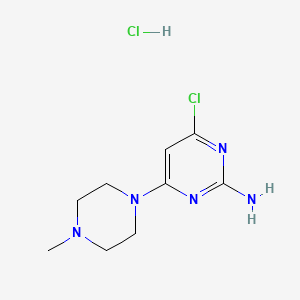
![Cis-1-[(tert-butoxy)carbonyl]piperidine-3,4-dicarboxylicacid](/img/structure/B13074491.png)
![4-Bromo-1-[2-(oxolan-3-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13074503.png)
![4-[(4-Methylpiperidin-4-yl)methyl]morpholine](/img/structure/B13074505.png)
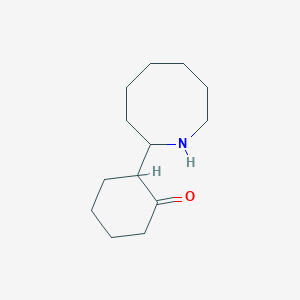

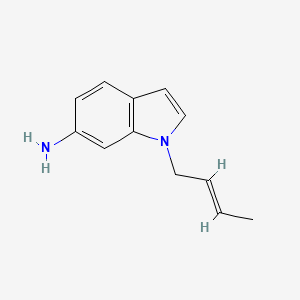
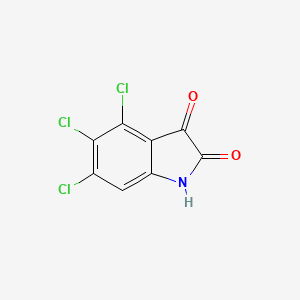

![2-[(3-Amino-4-methylpyridin-2-yl)oxy]ethan-1-ol](/img/structure/B13074543.png)
